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Compound of Interest

Compound Name: (R)-Metolachlor

Cat. No.: B190127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Metolachlor, a widely used herbicide, possesses a chiral center, leading to the existence of two

enantiomers: (R)-Metolachlor and (S)-Metolachlor. The herbicidal activity is predominantly

associated with the (S)-enantiomer. Consequently, extensive research has focused on the

enantioselective synthesis of (S)-Metolachlor to provide a more effective and environmentally

friendly product. However, the synthesis of the (R)-enantiomer is of significant academic and

research interest, particularly for stereoselective metabolism studies and as a reference

standard. This technical guide provides an in-depth overview of the primary strategies for

synthesizing enantiomerically pure (R)-Metolachlor, adapted from the well-established

methods for its (S)-counterpart.

The synthesis of enantiomerically pure (R)-Metolachlor can be achieved through three

principal methodologies:

Asymmetric Catalytic Hydrogenation of an Imine Intermediate: This is the most prominent

and industrially applied method for producing enantiomerically enriched metolachlor.

Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting

material to build the target molecule.

Enzymatic Kinetic Resolution: This technique involves the separation of a racemic mixture of

a key intermediate using an enzyme.
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This guide will delve into the detailed experimental protocols for each of these core strategies,

present quantitative data in structured tables for comparative analysis, and provide

visualizations of the key reaction pathways.

Asymmetric Catalytic Hydrogenation
The industrial synthesis of (S)-Metolachlor relies on the asymmetric hydrogenation of the N-(2-

ethyl-6-methylphenyl)-1-methoxypropan-2-imine intermediate.[1][2] To synthesize (R)-
Metolachlor, the same process is employed, but with the use of the enantiomer of the chiral

catalyst ligand. The most successful catalyst system for this transformation is an iridium-based

catalyst bearing a chiral ferrocenyl diphosphine ligand, such as Xyliphos.[3][4]

The overall reaction involves the formation of the imine from 2-ethyl-6-methylaniline and

methoxyacetone, followed by the crucial enantioselective hydrogenation step, and finally,

chloroacetylation to yield the final product.

Experimental Protocol: Asymmetric Hydrogenation of N-
(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine
Step 1: Synthesis of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

A detailed experimental protocol for the synthesis of the imine intermediate is a prerequisite for

the asymmetric hydrogenation. This is typically achieved through the condensation of 2-ethyl-6-

methylaniline with methoxyacetone.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation to (R)-N-(1'-methyl-2'-methoxyethyl)-2-

methyl-6-ethylaniline

Catalyst Precursor: A suitable iridium precursor, such as [Ir(COD)Cl]₂, is used in combination

with a chiral diphosphine ligand. For the synthesis of (R)-Metolachlor, a ligand such as

(R,S)-Xyliphos would be employed.

Reaction Conditions: The hydrogenation is typically carried out in a high-pressure reactor.

Reactor Setup: A stainless-steel autoclave is charged with the imine substrate, the iridium

catalyst precursor, the chiral ligand, and a suitable solvent (e.g., toluene).
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Additives: Additives such as iodide salts (e.g., NBu₄I) and an acid (e.g., acetic acid) have

been shown to significantly enhance the catalyst's activity and productivity.[2]

Hydrogenation: The reactor is purged with hydrogen and then pressurized to a specific

pressure (e.g., 80 bar). The reaction mixture is heated to a controlled temperature (e.g., 50

°C) and stirred for a designated period (e.g., 4 hours) until complete conversion is achieved.

[5]

Work-up: After the reaction, the pressure is released, and the solvent is removed under

reduced pressure. The resulting chiral amine is then purified.

Step 3: Chloroacetylation to (R)-Metolachlor

The enantiomerically enriched (R)-N-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline is

dissolved in a suitable solvent (e.g., toluene).

A base (e.g., sodium carbonate) is added to the solution.

Chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0 °C).

The reaction mixture is stirred until the acylation is complete.

The final product, (R)-Metolachlor, is then isolated and purified.

Quantitative Data for Asymmetric Hydrogenation
Parameter Value Reference

Enantiomeric Excess (e.e.) up to 79% for (S)-isomer [5]

Substrate-to-Catalyst Ratio > 1,000,000 [1]

Hydrogen Pressure 80 bar [5]

Temperature 50 °C [5]

Turnover Frequency (TOF) > 1,800,000 h⁻¹ for (S)-isomer [5]

Asymmetric Hydrogenation Workflow
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Workflow for the synthesis of (R)-Metolachlor via asymmetric hydrogenation.

Chiral Pool Synthesis
This approach leverages a readily available enantiopure starting material, a "chiral synthon," to

construct the desired enantiomer of Metolachlor. A well-documented route for (S)-Metolachlor

starts from (R)-propylene oxide.[6][7] Consequently, the synthesis of (R)-Metolachlor can be

achieved by starting with (S)-propylene oxide.

The synthesis involves the ring-opening of the epoxide, followed by a series of transformations

including a Fukuyama-Mitsunobu reaction and subsequent chloroacetylation.
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Experimental Protocol: Synthesis from (S)-Propylene
Oxide
Step 1: Synthesis of (S)-1-Methoxypropan-2-ol

(S)-Propylene oxide is reacted with methanol in the presence of a catalytic amount of sodium

hydroxide.

The reaction mixture is refluxed until the starting material is consumed.

After neutralization, the excess methanol is removed, and the product is purified by

distillation.

Step 2: Activation of the Hydroxyl Group

The hydroxyl group of (S)-1-methoxypropan-2-ol is activated to facilitate nucleophilic

substitution. This is typically achieved by converting it into a good leaving group, for

example, by reaction with p-toluenesulfonyl chloride in the presence of a base like

triethylamine to form the corresponding tosylate.

Step 3: Nucleophilic Substitution with 2-Ethyl-6-methylaniline

The activated (S)-1-methoxypropan-2-ol derivative is reacted with 2-ethyl-6-methylaniline to

form (R)-N-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline.

Step 4: Chloroacetylation to (R)-Metolachlor

The resulting chiral amine is then acylated with chloroacetyl chloride in the presence of a

base to yield (R)-Metolachlor, following a similar procedure as described in the asymmetric

hydrogenation route.

Quantitative Data for Chiral Pool Synthesis of (S)-
Metolachlor
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Parameter Value Reference

Overall Yield 51-55% [3]

Enantiomeric Excess (e.e.) >99% [3]
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Synthetic pathway for (R)-Metolachlor starting from (S)-propylene oxide.

Enzymatic Kinetic Resolution
Kinetic resolution is a method to separate a racemic mixture by exploiting the differential

reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of

Metolachlor synthesis, a key precursor, racemic N-(2-ethyl-6-methylphenyl)alanine methyl

ester, can be resolved using a lipase.

For the synthesis of (R)-Metolachlor, the desired precursor is the (R)-enantiomer of N-(1'-

methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline. The enzymatic resolution of the corresponding

racemic amino acid ester allows for the separation of the enantiomers. The unreacted ester,

enriched in one enantiomer, can then be carried forward to synthesize (R)-Metolachlor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://crcu.jlu.edu.cn/CN/Y2009/V25/I6/836
https://crcu.jlu.edu.cn/CN/Y2009/V25/I6/836
https://www.benchchem.com/product/b190127?utm_src=pdf-body-img
https://www.benchchem.com/product/b190127?utm_src=pdf-body
https://www.benchchem.com/product/b190127?utm_src=pdf-body
https://www.benchchem.com/product/b190127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Lipase-Catalyzed Kinetic
Resolution
Step 1: Synthesis of Racemic N-(2-ethyl-6-methylphenyl)alanine Methyl Ester

This racemic precursor is synthesized through standard chemical methods.

Step 2: Enzymatic Hydrolysis

The racemic ester is dissolved in a suitable solvent system. The use of a biphasic system,

such as diethyl ether and a buffered aqueous solution, has been shown to improve

enantioselectivity.

A lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture.

The reaction is stirred at a controlled temperature. The lipase will selectively hydrolyze one

enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of

the ester unreacted.

To obtain the precursor for (R)-Metolachlor, the reaction conditions would be optimized to

selectively hydrolyze the (S)-ester, leaving the (R)-ester unreacted.

Step 3: Separation and Further Reactions

After the desired conversion is reached (typically around 50% to maximize the enantiomeric

excess of the remaining ester), the reaction is stopped.

The unreacted (R)-N-(2-ethyl-6-methylphenyl)alanine methyl ester is separated from the (S)-

carboxylic acid product.

The isolated (R)-ester is then reduced (e.g., with a reducing agent like LiAlH₄) to the

corresponding amino alcohol, (R)-N-(1'-methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline.

This amino alcohol is then methylated and chloroacetylated to yield (R)-Metolachlor.

Quantitative Data for Enzymatic Resolution
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Parameter Value Reference

Enantioselectivity (E-value)
> 100 with CAL-B in diethyl

ether/water
[4]

Maximum Theoretical Yield
50% for the desired

enantiomer

Enzymatic Kinetic Resolution Logic
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Synthesis of (R)-Metolachlor
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Logical flow of enzymatic kinetic resolution for (R)-Metolachlor synthesis.

Conclusion
The enantioselective synthesis of (R)-Metolachlor can be effectively achieved by adapting the

well-established and industrially proven methods developed for its herbicidally active (S)-
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enantiomer. The choice of synthetic route depends on various factors, including the desired

scale of production, cost-effectiveness, and the availability of chiral starting materials or

catalysts.

Asymmetric hydrogenation offers a highly efficient and atom-economical route, suitable for

large-scale production, provided the appropriate chiral ligand is accessible.

Chiral pool synthesis provides a reliable method for obtaining high enantiomeric purity,

contingent on the availability of the correct enantiomer of the starting material.

Enzymatic kinetic resolution presents a viable, albeit lower-yielding (in terms of the desired

enantiomer from the racemate), method that benefits from the high selectivity of enzymes

under mild reaction conditions.

This guide provides a comprehensive technical overview to aid researchers and professionals

in the strategic planning and execution of the synthesis of enantiomerically pure (R)-
Metolachlor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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metolachlor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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